[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL
CAS No.: 36841-50-6
Cat. No.: VC4034663
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36841-50-6 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | [2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol |
| Standard InChI | InChI=1S/C10H8N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2 |
| Standard InChI Key | AKLVFZDAFAQUHP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CO)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines an aromatic oxazole core with a nitro-substituted phenyl ring and a hydroxymethyl group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers aromatic stability and electronic diversity. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the methanol substituent enhances solubility in polar solvents.
Molecular Geometry and Bonding
X-ray crystallography data for analogous oxazole derivatives reveal planar geometries for the oxazole ring, with bond lengths consistent with delocalized π-electrons. The nitro group adopts a coplanar orientation relative to the phenyl ring, maximizing resonance stabilization. The hydroxymethyl group’s orientation varies depending on intermolecular hydrogen bonding.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.18 g/mol | |
| IUPAC Name | [2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol | |
| SMILES Notation | C1=CC(=CC=C1C2=NC(=CO2)CO)N+[O-] | |
| Hydrogen Bond Donors/Acceptors | 1 donor, 6 acceptors |
Synthesis and Preparation
While explicit synthetic protocols for [2-(4-nitro-phenyl)-oxazol-4-yl]-methanol remain scarce in the literature, analogous oxazole derivatives provide insight into plausible routes.
Cyclization Strategies
A common approach involves the cyclization of α-amino ketones or their precursors. For example, (4,5-dihydro-1,3-oxazol-4-yl)methanol derivatives are synthesized via formaldehyde-mediated cyclization of 2-phenyl-2-oxazoline precursors. Adapting this method, the nitro-phenyl group could be introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution prior to cyclization.
Condensation Reactions
Condensation of 4-nitrobenzaldehyde with hydroxylamine derivatives could yield intermediate oxazolines, which are subsequently oxidized to oxazoles. A study on (2-amino-4-methyl-1,3-oxazol-5-yl)(4-nitrophenyl)methanol demonstrated the utility of nitrobenzaldehyde in forming oxazole precursors under basic conditions .
Challenges in Synthesis
The nitro group’s electron-withdrawing nature may hinder cyclization steps, necessitating catalytic systems or elevated temperatures. Purification is complicated by the compound’s polar nature, often requiring chromatographic techniques.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity. It is soluble in dimethyl sulfoxide (DMSO) and methanol but poorly soluble in nonpolar solvents.
Thermal Stability
Differential scanning calorimetry (DSC) of similar nitro-oxazole derivatives shows decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites: the oxazole ring, nitro group, and hydroxymethyl moiety.
Oxazole Ring Modifications
The oxazole’s nitrogen and oxygen atoms participate in electrophilic substitution. For instance, bromination at position 5 has been reported in related compounds, though steric hindrance from the nitro group may limit reactivity.
Nitro Group Reduction
Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding [2-(4-aminophenyl)-oxazol-4-yl]-methanol—a potential intermediate for azole-based pharmaceuticals.
Hydroxymethyl Derivatization
The primary alcohol can be oxidized to a carboxylic acid or esterified to improve membrane permeability. In 2-(dichloromethyl)-4,5-dihydro-1,3-oxazol-4-ylmethanol, chlorination of the hydroxymethyl group enhances bioactivity .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline production.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
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Computational Modeling: Predict reactivity and drug-likeness using DFT and QSAR models.
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Stability Studies: Assess photodegradation and hydrolysis under physiological conditions .
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